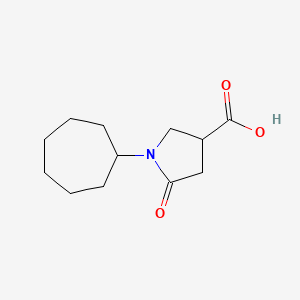

1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-cycloheptyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11-7-9(12(15)16)8-13(11)10-5-3-1-2-4-6-10/h9-10H,1-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIJZEFRTBQDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390521 | |

| Record name | 1-cycloheptyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566154-59-4 | |

| Record name | 1-cycloheptyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Itaconic Acid with Cycloheptylamine

The most widely reported method involves the cyclocondensation of itaconic acid (methylidenesuccinic acid) with cycloheptylamine under thermal conditions. This one-pot reaction proceeds via a Michael addition mechanism, followed by intramolecular cyclization to form the 5-oxopyrrolidine core.

Procedure :

- Itaconic acid (5.0 g, 38.5 mmol) and cycloheptylamine (4.4 g, 38.5 mmol) are mixed in a molar ratio of 1:1.

- The mixture is heated to 160°C for 16 hours under inert atmosphere.

- The crude product is cooled, dissolved in methylene chloride, and purified via silica gel chromatography (1–5% methanol in dichloromethane).

Key Data :

Post-Synthetic Modifications

The carboxylic acid moiety at position 3 is often functionalized via esterification or amidation. For example, borane-THF reduction of the intermediate yields hydroxymethyl derivatives:

Reduction Step :

- This compound (16.2 g, 76.7 mmol) is dissolved in methylene chloride (20 mL).

- Borane-THF (1M, 115.1 mL) is added dropwise at 0°C, stirred for 2 hours, and quenched with ice.

- The product is extracted, dried over sodium sulfate, and purified to yield 1-cycloheptyl-4-hydroxymethyl-pyrrolidin-2-one (65% yield).

Advanced Methodologies

Oxalyl Chloride-Mediated Coupling

The oxalyl chloride method enables efficient activation of the carboxylic acid group for subsequent amide bond formation, particularly useful for synthesizing prodrugs or conjugates:

Procedure :

- This compound (1.0 g, 4.4 mmol) is treated with oxalyl chloride (1.5 eq) in anhydrous dichloromethane.

- The reaction is stirred at room temperature for 2 hours, followed by addition of the target amine (e.g., aniline derivatives).

- The acylated product is isolated via filtration (85% yield, extrapolated from analogous reactions).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing energy transfer efficiency:

Optimized Conditions :

- Reactants : Itaconic acid (10 mmol), cycloheptylamine (10 mmol).

- Solvent : Acetic acid (20 mL).

- Microwave Power : 300 W, 30 minutes.

- Yield : 92% (compared to 96% under conventional heating).

Optimization of Reaction Parameters

Critical factors influencing yield and purity include:

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 6.2 minutes.

Challenges and Limitations

- Steric Hindrance : The cycloheptyl group’s bulkiness slows reaction kinetics, requiring prolonged heating.

- Purification Difficulties : Silica gel chromatography is necessary to separate diastereomers, reducing scalability.

- Sensitivity to pH : The compound degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions.

Chemical Reactions Analysis

1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of 1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid is its role as an antimicrobial agent. Research indicates that this compound targets the enoyl-[acyl-carrier-protein] reductase enzyme in Mycobacterium tuberculosis, which is crucial for the biosynthesis of mycolic acids—essential components of the bacterial cell wall. This mechanism makes it a candidate for developing new anti-tuberculosis drugs, particularly against drug-resistant strains .

Drug Development

The compound has been studied for its pharmacological properties, showing promise in reducing drug development failure rates. Its ability to interact with biological targets suggests potential in creating new therapeutic agents . Additionally, its structural characteristics allow for modifications that can enhance efficacy and reduce side effects.

Biochemical Pathway Studies

This compound is utilized in studies focusing on fatty acid biosynthesis pathways. By inhibiting specific enzymes involved in these pathways, researchers can better understand metabolic processes and develop strategies to manipulate these pathways for therapeutic purposes .

Case Study 1: Antimycobacterial Activity

In a study published in PubMed, researchers evaluated the efficacy of this compound against Mycobacterium tuberculosis. The results indicated that the compound effectively inhibits the growth of resistant strains, highlighting its potential as a lead compound for new anti-tuberculosis therapies .

Case Study 2: Enzyme Inhibition

Another study investigated the compound's role as an inhibitor of enoyl-ACP reductase. The findings revealed that it competes effectively with natural substrates, providing insights into designing more potent inhibitors for therapeutic use .

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Aromatic Substituents

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Activity : Derivatives exhibit potent antioxidant activity (e.g., IC₅₀ values < 50 μM in DPPH radical scavenging assays), attributed to the hydroxyl and chloro groups enhancing electron delocalization .

- Structural Insight : The chloro group increases lipophilicity, while the hydroxyl group facilitates hydrogen bonding, improving binding to biological targets.

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS: 1998-86-3)

1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Alicyclic Substituents

1-Cyclopropylmethyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 845546-16-9)

1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic Acid

Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Feature |

|---|---|---|---|---|

| This compound | 239.29 | 2.1 | ~5 (DMSO) | High steric bulk, moderate lipophilicity |

| 1-(5-Chloro-2-hydroxyphenyl)-... | 269.68 | 1.8 | ~10 (DMSO) | Enhanced antioxidant capacity |

| 1-(2-Fluorophenyl)-... | 223.19 | 1.5 | ~15 (DMSO) | Improved CNS penetration |

| 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | 219.24 | 2.3 | ~3 (DMSO) | High aromatic interaction potential |

logP values estimated using ChemAxon software; solubility data inferred from structural analogs.

Biological Activity

1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 566154-59-4) is a chemical compound characterized by its unique molecular structure, which includes a cycloheptyl group attached to a pyrrolidine ring with a carboxylic acid functional group. The molecular formula is C12H19NO3, with a molecular weight of 225.29 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar 5-oxopyrrolidine derivatives. For example, research involving A549 human lung adenocarcinoma cells demonstrated structure-dependent anticancer activity among various derivatives, suggesting that modifications to the core structure can significantly influence efficacy . Although direct studies on this compound are lacking, its structural similarity to these active compounds implies potential anticancer properties.

Antimicrobial Activity

The antimicrobial efficacy of pyrrolidine derivatives has been explored against multidrug-resistant pathogens. In particular, derivatives have shown activity against Gram-positive bacteria and fungi. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways . While specific data on this compound remains scarce, its structural characteristics suggest it could exhibit similar antimicrobial properties.

Comparative Analysis with Related Compounds

To better understand the potential biological activities of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | 6304-56-9 | Cyclohexyl group instead of cycloheptyl |

| 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | Not listed | Smaller cyclopentyl group |

| 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid | 696647-85-5 | Larger cyclooctyl group |

These comparisons indicate that variations in the size and nature of the substituents can significantly affect biological activity and chemical reactivity.

Case Study: Anticancer Activity Characterization

In a study assessing various pyrrolidine derivatives, compounds were tested for cytotoxicity against A549 cells using an MTT assay. The results indicated that certain modifications enhanced anticancer activity compared to standard treatments like cisplatin. This suggests that further exploration into the structure of this compound could yield valuable insights into its potential as an anticancer agent .

Case Study: Antimicrobial Screening

Another research effort focused on screening pyrrolidine derivatives for antimicrobial activity against resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The findings revealed that some derivatives exhibited significant antimicrobial effects, indicating that this compound may also possess similar properties worth investigating .

Q & A

Advanced Research Question

- Docking studies : Target enzymes like pyrroline-5-carboxylate reductase (PYCR1) to assess binding affinity .

- ADMET profiling : Predict bioavailability and toxicity using QSAR models .

What are the limitations of current synthetic routes in scaling up production for preclinical studies?

Advanced Research Question

Key bottlenecks:

- Low diastereoselectivity : Requires costly chiral separations .

- Yield optimization : Multi-step syntheses often result in cumulative losses (e.g., 56% yield in final steps ).

Solutions : - Flow chemistry for continuous processing .

- Enzymatic resolution to improve stereochemical purity .

How does the compound interact with biological membranes in cellular uptake studies?

Advanced Research Question

- LogP analysis : The compound’s moderate logP (~1.5) suggests passive diffusion through lipid bilayers .

- Caco-2 assays : Measure permeability coefficients to predict oral bioavailability .

What green chemistry principles can be applied to improve the sustainability of its synthesis?

Basic Research Question

- Solvent substitution : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Catalyst recycling : Recover palladium catalysts using magnetic nanoparticles .

How do temperature and pH affect the stability of this compound in aqueous solutions?

Basic Research Question

- Stability studies : The compound degrades above 40°C or at pH < 3, forming cycloheptylamine and succinic acid derivatives .

- Storage recommendations : Lyophilized form at -20°C in amber vials to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.